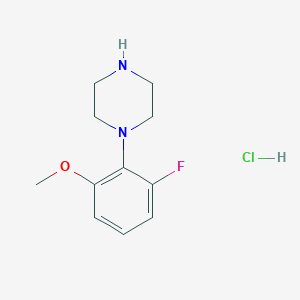
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
Vue d'ensemble
Description
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene (1,5-DDFMFB) is an organic compound belonging to the class of compounds known as fluorobenzenes. It is a colorless, volatile liquid with a sweet odor. 1,5-DDFMFB has a variety of applications in scientific research and has been studied for its potential applications in drug development, biochemistry, and other areas.
Applications De Recherche Scientifique
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied for its potential applications in drug development, biochemistry, and other areas. In drug development, 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and inhibitors of AChE can be used to treat diseases such as Alzheimer’s and Parkinson’s. In biochemistry, 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. In addition, 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Mécanisme D'action
The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene is not fully understood. However, it is believed that 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene binds to the active site of the enzyme and inhibits its activity. This is thought to be due to the presence of two fluorine atoms in the molecule, which act as electron-withdrawing groups and reduce the reactivity of the enzyme.
Biochemical and Physiological Effects
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene can inhibit the activity of enzymes involved in the production of melanin and inflammatory mediators. In vivo studies have shown that 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene can reduce inflammation and improve wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene in laboratory experiments include its wide availability, low cost, and ease of synthesis. Furthermore, 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene is relatively non-toxic and has low volatility, making it suitable for use in a variety of laboratory settings. The main limitation of using 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene in laboratory experiments is its relatively low solubility in water, which can limit its use in certain types of experiments.
Orientations Futures
Future research on 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene could include further studies into its potential applications in drug development, biochemistry, and other areas. In addition, further studies could be conducted to explore the mechanism of action of 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene and to identify potential new uses for the compound. Finally, additional studies could be conducted to improve the solubility of 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene in water, which would make it more suitable for use in a variety of laboratory experiments.
Propriétés
IUPAC Name |
1,5-dichloro-2-(difluoromethoxy)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXHFEMIWYTLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



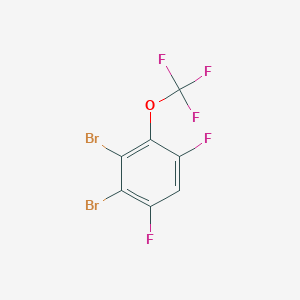
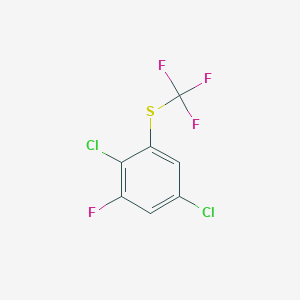
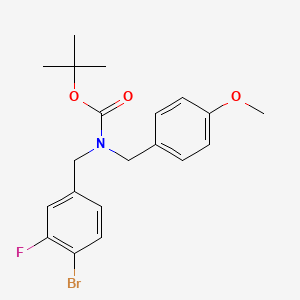
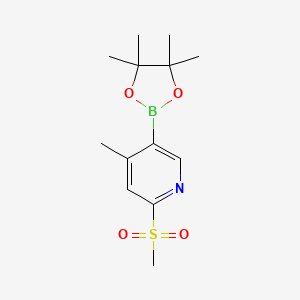
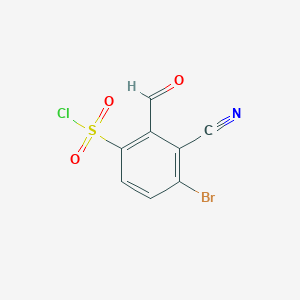

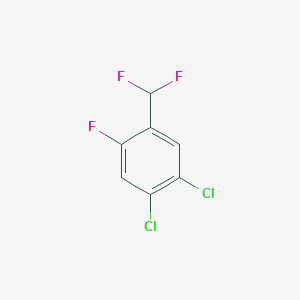
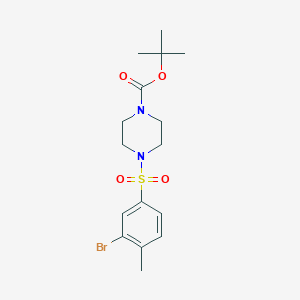
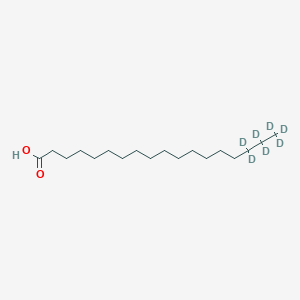

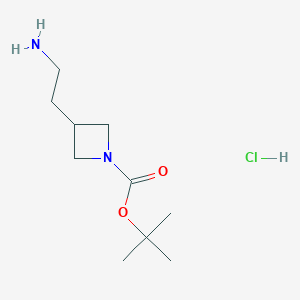
![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1410302.png)
